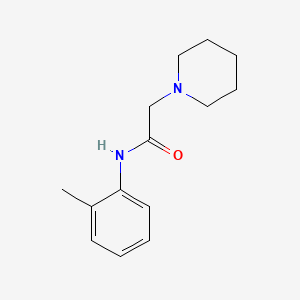

N-(2-methylphenyl)-2-(piperidin-1-yl)acetamide

描述

N-(2-methylphenyl)-2-(piperidin-1-yl)acetamide is an organic compound with a complex structure that includes a piperidine ring and a methylphenyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-2-(piperidin-1-yl)acetamide typically involves the reaction of 2-methylphenylacetic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and often requires a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to ensure the final product meets industrial standards.

化学反应分析

Hydrolysis of the Acetamide Group

The acetamide linkage is susceptible to hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acids or amines.

Substitution at the Piperidine Nitrogen

The piperidine ring’s tertiary amine can undergo alkylation or acylation, modifying its electronic and steric properties.

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Alkylation | Ethyl bromide, K₂CO₃, DMF | N-Ethyl-piperidinyl derivative | |

| Acylation | Acetyl chloride, pyridine | N-Acetyl-piperidinyl derivative |

Electrophilic Aromatic Substitution (EAS)

The 2-methylphenyl group undergoes EAS at the para position relative to the methyl group due to steric hindrance.

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 2-Methyl-4-nitrophenyl derivative | |

| Sulfonation | H₂SO₄, SO₃ | 2-Methyl-4-sulfophenyl derivative |

Reductive Amination

The acetamide’s carbonyl group can be reduced to form secondary amines under specific conditions.

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Borane Reduction | BH₃·THF, reflux | N-(2-Methylphenyl)-2-(piperidin-1-yl)ethylamine |

Ring-Opening Reactions of Piperidine

Under strong acidic conditions, the piperidine ring may undergo ring-opening via C-N bond cleavage.

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Acidic Ring Opening | HBr (48%), reflux | Linear amine bromide derivative |

Formation of Hydrazides

Reaction with hydrazine derivatives can yield hydrazide intermediates, useful for further cyclization.

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Hydrazide Synthesis | Hydrazine hydrate, ethanol | 2-(Piperidin-1-yl)acetohydrazide |

Oxidation of the Methyl Group

The methyl group on the phenyl ring can be oxidized to a carboxylic acid under vigorous conditions.

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| KMnO₄ Oxidation | KMnO₄, H₂O, heat | 2-Carboxyphenyl-2-(piperidin-1-yl)acetamide |

Key Mechanistic Insights:

-

Amide Reactivity : The acetamide group’s hydrolysis is pH-dependent, with acidic conditions favoring protonation of the carbonyl oxygen, while basic conditions deprotonate the amine .

-

Piperidine Functionalization : Steric hindrance from the piperidine ring directs substitution to the nitrogen rather than the carbon skeleton .

-

Aromatic Substitution : The methyl group acts as an ortho/para-directing substituent, but para-substitution dominates due to steric effects.

Comparative Reactivity Table:

| Functional Group | Reactivity Ranking | Dominant Reaction Pathway |

|---|---|---|

| Acetamide | High | Hydrolysis > Reduction |

| Piperidine | Moderate | Alkylation/Acylation > Ring-Opening |

| 2-Methylphenyl | Low | Electrophilic Substitution (Para) |

科学研究应用

Chemical Properties and Structure

N-(2-methylphenyl)-2-(piperidin-1-yl)acetamide features a piperidine ring and an acetamide functional group, which contribute to its unique chemical reactivity and biological activity. The molecular formula is , and it is classified as an amide derivative.

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

-

Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, in vitro assays showed minimum inhibitory concentration (MIC) values indicating effectiveness against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound Target Bacteria MIC (mg/mL) This compound S. aureus 0.0039 This compound E. coli 0.025

Anticancer Research

Research has also indicated that this compound may possess anticancer properties. In studies involving various cancer cell lines, compounds with similar structures demonstrated cytotoxic effects, particularly in hypopharyngeal tumor cells .

- Mechanism of Action : The compound may exert its effects through enzyme inhibition or receptor modulation, influencing critical signaling pathways involved in cell proliferation and survival.

Structure–Activity Relationship (SAR)

The relationship between the structure of this compound and its biological activity has been a focal point in research. Modifications to the piperidine and phenyl rings can significantly impact the compound's efficacy against microbial and cancerous cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of several piperidine derivatives, including this compound. The results indicated that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Potential

In another study focusing on anticancer properties, a derivative of this compound was tested against multiple cancer cell lines. The findings revealed that it induced apoptosis more effectively than established chemotherapeutics like bleomycin, highlighting its potential as a new therapeutic agent in oncology .

作用机制

The mechanism of action of N-(2-methylphenyl)-2-(piperidin-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

相似化合物的比较

Similar Compounds

- N-(2-methylphenyl)-2-(pyrrolidin-1-yl)acetamide

- N-(2-methylphenyl)-2-(morpholin-1-yl)acetamide

- N-(2-methylphenyl)-2-(azepan-1-yl)acetamide

Uniqueness

N-(2-methylphenyl)-2-(piperidin-1-yl)acetamide is unique due to its specific structural features, such as the presence of a piperidine ring and a methylphenyl group

生物活性

N-(2-methylphenyl)-2-(piperidin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to summarize the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-methylphenyl acetamide with piperidine derivatives. The reaction conditions often include the use of solvents like DMF (N,N-Dimethylformamide) and bases such as sodium hydride (NaH). The resulting compound can be characterized using various spectroscopic techniques, including IR and NMR spectroscopy, confirming the presence of functional groups characteristic of amides and piperidine rings .

Anticholinesterase Activity

One significant area of research concerning this compound is its inhibitory effect on cholinesterase enzymes. Studies have demonstrated that derivatives of piperidine compounds exhibit promising activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets for treating neurodegenerative diseases such as Alzheimer’s disease. For instance, certain synthesized derivatives showed IC50 values indicating effective enzyme inhibition .

Antimicrobial Properties

Research has also highlighted the antimicrobial properties of this compound and its derivatives. In vitro studies have shown that these compounds possess significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong antibacterial effects .

The mechanisms underlying the biological activities of this compound include:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in neurotransmission and inflammation, such as AChE and lipoxygenase. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.

- Antimicrobial Action : The antimicrobial effects are attributed to the disruption of bacterial cell membrane integrity and interference with nucleic acid synthesis. These actions prevent bacterial growth and replication .

Study 1: Anticholinesterase Activity Evaluation

In a controlled study, various derivatives of this compound were synthesized and evaluated for their anticholinesterase activity. The results indicated that most compounds exhibited significant inhibition against AChE, with some showing comparable efficacy to known inhibitors like donepezil .

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against clinical isolates. The compound demonstrated potent activity with MIC values significantly lower than those of conventional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Table 1: Biological Activity Overview

属性

IUPAC Name |

N-(2-methylphenyl)-2-piperidin-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-12-7-3-4-8-13(12)15-14(17)11-16-9-5-2-6-10-16/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJQUXGMHVZDSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20877594 | |

| Record name | N-(O-TOLYL)-3-N'-PIPERIDINOACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20877594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13993-02-7 | |

| Record name | N-(O-TOLYL)-3-N'-PIPERIDINOACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20877594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。